1-(3-Ethyloxolan-3-yl)piperazine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It is classified under the category of piperazine derivatives, which are known for their biological activity and utility in medicinal chemistry.
1-(3-Ethyloxolan-3-yl)piperazine belongs to the broader class of piperazine compounds, which are cyclic organic compounds featuring a piperazine ring. These compounds often exhibit pharmacological properties, making them of interest in drug development and synthetic chemistry.
The synthesis of 1-(3-Ethyloxolan-3-yl)piperazine typically involves the reaction of piperazine with ethyloxolane derivatives. Various methods can be employed, including:
The synthesis process often requires specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dichloromethane) to facilitate the reaction. Reaction conditions such as temperature and time are critical for achieving high yields and purity of the product. For example, one method reported a yield of 99% when using triethylamine in a water-acetone mixture at room temperature .
The molecular formula for 1-(3-Ethyloxolan-3-yl)piperazine is C9H17N2O, indicating it contains nine carbon atoms, seventeen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structure features a piperazine ring substituted with an ethyloxolane group.
The compound's molecular weight is approximately 171.25 g/mol. Its structural representation can be visualized through various chemical drawing software or databases that depict its three-dimensional conformation.
1-(3-Ethyloxolan-3-yl)piperazine can participate in several chemical reactions typical of piperazine derivatives:
In laboratory settings, reactions involving this compound may be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action for 1-(3-Ethyloxolan-3-yl)piperazine is largely dependent on its interaction with biological targets. Piperazines are known to interact with neurotransmitter receptors, potentially influencing central nervous system activity.
Studies indicate that piperazine derivatives can act as agonists or antagonists at serotonin receptors, which may contribute to their pharmacological effects. Further research is needed to elucidate the specific pathways involved for this compound.
1-(3-Ethyloxolan-3-yl)piperazine typically exhibits the following physical properties:
The chemical properties include:
Relevant data from sources indicate that this compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
1-(3-Ethyloxolan-3-yl)piperazine has potential applications in various scientific fields:
Research into its efficacy and safety profiles is ongoing, highlighting its significance in drug discovery processes .
Alkylation represents a cornerstone in conjugating piperazine with ethyloxolane scaffolds, enabling precise C–N bond formation. A prevalent approach involves N-alkylation of piperazine using 3-ethyloxolane derivatives bearing leaving groups (e.g., halides or activated alcohols). For example, nucleophilic displacement of halogenated ethyloxolanes with piperazine proceeds under mild conditions (40–60°C), yielding the target compound with minimal di-alkylation byproducts [4].
A patented route employs triethylamine as a base to facilitate the reaction between 3-chloroethyloxolane and piperazine in o-xylene solvent, achieving 78% isolated yield after recrystallization [4]. This method leverages the steric and electronic modulation of the ethyloxolane ring to enhance regioselectivity. Alternatively, reductive amination strategies utilize 3-oxetanone precursors, where piperazine reacts with the carbonyl group followed by sodium borohydride reduction. This approach circumvents regiochemical challenges but requires stringent control of reaction stoichiometry to suppress over-alkylation [10].
Table 1: Alkylating Agents for Piperazine-Ethyloxolane Conjugation
Alkylating Agent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
3-Chloro-3-ethyloxolane | Piperazine, o-xylene, 80°C | 78 | High regioselectivity |
3-Bromo-3-ethyloxolane | K₂CO₃, DMF, 60°C | 70 | Faster kinetics |
3-Oxetanone (reductive amination) | Piperazine, NaBH₄, MeOH | 65 | Avoids halogenated intermediates |
Epoxide-based ethyloxolanes serve as pivotal electrophiles for piperazine ring functionalization via regioselective ring-opening. Vinylcyclopropanes and related strained systems undergo catalytic ring-opening when exposed to nucleophilic piperazine derivatives, forming C3-allylated products. A notable example is the iridium/copper bimetallic catalysis system, which achieves 78% yield and 97:3 enantiomeric ratio in synthesizing allylic intermediates that couple with piperazine [2] [9].
Cyclic sulfamidates derived from ethyloxolane precursors enable stereospecific ring-opening under mild conditions. For instance, gold-catalyzed cyclization of propargylic sulfonamides with ethyloxolane sulfamidates yields tetrahydropyrazines, which are hydrogenated to piperazines with >90% diastereoselectivity [8]. This method is particularly valuable for constructing 2,6-disubstituted piperazine scaffolds prevalent in drug discovery. The ring strain of ethyloxolane epoxides drives regioselectivity, where nucleophilic attack occurs preferentially at the less hindered carbon, minimizing byproduct formation [2].
Catalyst selection profoundly impacts yield and stereoselectivity in piperazine-ethyloxolane conjugation. Jacobsen–Katsuki asymmetric epoxidation employs manganese-salen complexes (e.g., catalyst M1) for synthesizing chiral ethyloxolane epoxides, though enantioselectivity varies with solvent polarity. In dichloromethane (DCM), selectivities reach 76% ee but decline to <50% ee in ethanol due to catalyst aggregation [2]. Safety concerns with DCM (gas evolution, exotherms) prompted solvent optimization, identifying ethyl acetate/ethanol mixtures as operational alternatives without sacrificing efficiency [2].
Phase-transfer catalysts (PTCs) like n-Bu₄NHSO₄ enhance reactivity in biphasic systems. In magnesium monoperoxyphthalate (MMPP)-mediated epoxidations, PTCs improve interfacial electron transfer, boosting diastereoselectivity to >20:1 for key ethyloxolane intermediates [2]. Meanwhile, palladium catalysis enables C–N coupling under aerobic conditions, where Pd(DMSO)₂(TFA)₂ in toluene affords piperazine derivatives in 85% yield with minimal racemization [8].
Table 2: Solvent and Catalyst Impact on Key Reactions
Reaction Type | Optimal Catalyst/Solvent | Temperature | Efficiency Gain |
---|---|---|---|
Epoxidation | Mn-salen/EtOAc:EtOH (9:1) | −70°C | 74% ee, no exotherms |
N-Alkylation | Pd(DMSO)₂(TFA)₂/toluene | 80°C | 85% yield, 99% purity |
Ring-opening | Ir/Cu-bimetallic/DCE | 25°C | 78% yield, 97:3 er |
Yield optimization hinges on reagent selection and reaction engineering. Triethylamine (TEA) is widely adopted as a base in N-alkylations, scavenging acids to shift equilibrium toward product formation. In the synthesis of 1-(3-ethyloxolan-3-yl)piperazine, TEA increases yields from 65% to 82% compared to inorganic bases like K₂CO₃ by enhancing nucleophilicity and solubilizing intermediates [4].
Telescoped processes minimize isolation steps, particularly for moisture-sensitive intermediates. A Eli Lilly manufacturing route for a related cyclopentene-based drug candidate isolates only two intermediates en route to a piperazine derivative, improving overall yield to 75% while reducing purification losses [2]. Conversely, phase-transfer catalysis with n-Bu₄NHSO₄ accelerates epoxide ring-opening by piperazine, achieving 95% conversion in 3 hours without thermal degradation [2].
For challenging substrates, microwave irradiation reduces reaction times from 24 hours to 30 minutes in SNAr reactions between fluorinated ethyloxolanes and piperazines, though this remains underexplored for 1-(3-ethyloxolan-3-yl)piperazine [8].
Table 3: Yield Optimization Techniques in Piperazine Synthesis
Technique | Reaction Type | Yield Improvement | Limitation |
---|---|---|---|
Triethylamine-mediated | N-Alkylation | 65% → 82% | Requires aqueous workup |
Telescoping | Multi-step synthesis | 15% overall yield increase | Complex process monitoring |
Phase-transfer catalysis | Epoxide ring-opening | 95% conversion | Catalyst recycling challenges |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0